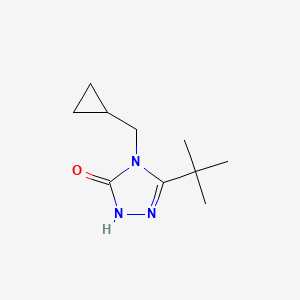![molecular formula C18H19Cl2N3O B2457620 N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329079-94-9](/img/structure/B2457620.png)
N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a piperazine derivative that has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is not fully understood, but it is believed to act as a partial agonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its activation has been shown to reduce drug-seeking behavior in animal models. This compound has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, reducing drug-seeking behavior, and increasing the levels of dopamine and serotonin in the brain. This compound has also been shown to have low toxicity and high selectivity for the dopamine D3 receptor, making it a potential candidate for the development of new drugs with improved pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several advantages for laboratory experiments, including its high selectivity for the dopamine D3 receptor, low toxicity, and well-established synthesis methods. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, including:
1. Further investigation of its mechanism of action and its potential for the treatment of anxiety, depression, and drug addiction.
2. Development of new drugs based on this compound with improved pharmacological properties, such as increased selectivity and reduced off-target effects.
3. Investigation of the potential use of this compound as a tool for studying the dopamine D3 receptor and its role in reward and motivation.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of anxiety, depression, and drug addiction.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various scientific research applications. It has been synthesized through various methods and has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. This compound acts as a partial agonist of the dopamine D3 receptor and has been shown to have anxiolytic and antidepressant effects, reduce drug-seeking behavior, and increase the levels of dopamine and serotonin in the brain. This compound has several advantages for laboratory experiments, including its high selectivity and low toxicity, but also has some limitations, including its limited solubility in water and potential for off-target effects. There are several future directions for the study of this compound, including further investigation of its mechanism of action, development of new drugs based on this compound, investigation of its potential use as a tool for studying the dopamine D3 receptor, and investigation of its potential use in combination with other drugs for the treatment of anxiety, depression, and drug addiction.
Synthesemethoden
N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can be synthesized through various methods, including the reaction of 4-chloroaniline with 3-chlorobenzylpiperazine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 1-(3-chlorophenyl)piperazine in the presence of acetic acid and acetic anhydride. Both methods have been used successfully to synthesize this compound in laboratory settings.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. In pharmacology, this compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a potential candidate for the treatment of drug addiction. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-4-6-16(7-5-14)21-18(24)13-22-8-10-23(11-9-22)17-3-1-2-15(20)12-17/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGJICCLPUXXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457537.png)

![7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457541.png)




![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
![3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2457553.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)

